Cas no 799810-07-4 (ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate)

ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate 化学的及び物理的性質
名前と識別子
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- (Z)-ethyl 2-((E)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate
- ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate
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- インチ: 1S/C16H13N3O4S/c1-2-23-13(20)8-12-15(22)19(10-6-4-3-5-7-10)16(24-12)11(9-17)14(18)21/h3-8H,2H2,1H3,(H2,18,21)
- InChIKey: MMFAXHKSHVHXKS-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C=C1SC(=C(C#N)C(N)=O)N(C2=CC=CC=C2)C1=O
ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3077-0133-3mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-4mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-25mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-20μmol |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-2mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-15mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-40mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-5mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-1mg |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3077-0133-5μmol |
ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
799810-07-4 | 90%+ | 5μl |
$63.0 | 2023-04-28 |
ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetateに関する追加情報
Ethyl 2-(2Z,5E)-2-Carbamoyl(Cyano)methylidene-4-Oxo-3-Phenyl-1,3-Thiazolidin-5-Ylideneacetate: A Comprehensive Overview
Ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate is a complex organic compound with the CAS registry number 799810-07-4. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The thiazolidinone core of this molecule is a five-membered ring containing sulfur and nitrogen atoms, making it a valuable scaffold for drug design. The compound's structure includes a cyano group, a carbamoyl group, and an ethoxycarbonyl group, which contribute to its unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of thiazolidinone derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate as a candidate for anti-inflammatory and anti-cancer drug development. The compound's ability to modulate key cellular pathways, such as the NF-kB pathway and apoptosis signaling, has been extensively investigated in vitro and in vivo models.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazolidinone ring. The introduction of the cyano and carbamoyl groups is achieved through carefully controlled reactions, often involving nucleophilic substitutions or condensation reactions. The stereochemistry of the double bonds (Z and E configurations) plays a critical role in determining the compound's stability and bioavailability. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to confirm the compound's structure and stereochemistry.
One of the most promising applications of ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-yldenaeatate lies in its potential as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing oxidative stress and activating pro-apoptotic signals. Furthermore, the compound has shown selectivity towards cancer cells over normal cells, which is a critical factor for reducing off-target effects in chemotherapy.
In addition to its therapeutic potential, this compound has also been studied for its role in enzyme inhibition. Specifically, it has been found to inhibit certain proteases and kinases that are implicated in inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders. The cyano group in the molecule is believed to contribute significantly to its enzyme-inhibiting properties by forming hydrogen bonds with key residues in the active site of target enzymes.
From a structural standpoint, the phenyl group attached to the thiazolidinone ring enhances the compound's lipophilicity, which is essential for its ability to cross biological membranes and reach intracellular targets. The ethoxycarbonyl group serves as an ester moiety that can be metabolized under specific physiological conditions, potentially improving drug delivery and reducing systemic toxicity.
Recent advancements in computational chemistry have enabled researchers to model the interactions between this compound and its target proteins at an atomic level. Molecular docking studies have revealed that ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene... binds tightly to key residues in the active sites of several oncogenic proteins. These findings have paved the way for further optimization of the compound's structure to enhance its potency and selectivity.
In conclusion, ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene... represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in oncology and inflammatory diseases.
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